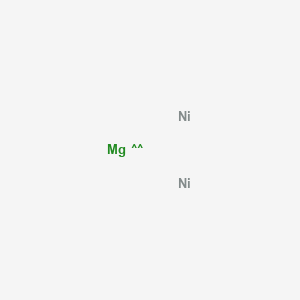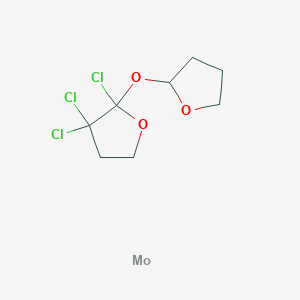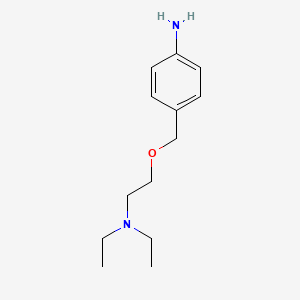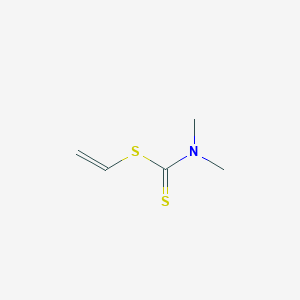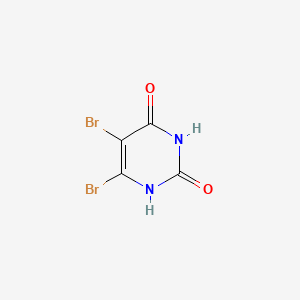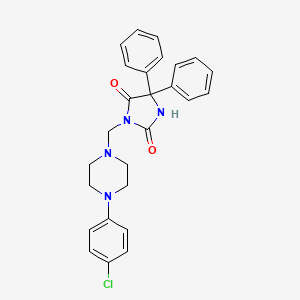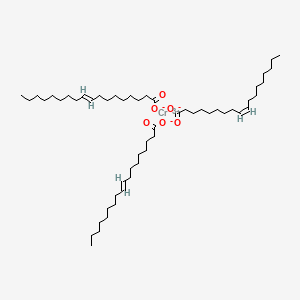
Chromium trioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium trioleate is a coordination compound where chromium is bonded to three oleate ligands. This compound is part of the broader class of chromium(III) complexes, which are known for their stability and diverse applications in various fields, including catalysis, materials science, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium trioleate can be synthesized through the reaction of chromium(III) chloride with sodium oleate in an organic solvent such as ethanol or toluene. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product. The general reaction can be represented as:
CrCl3+3NaOl→Cr(Oleate)3+3NaCl
where NaOl represents sodium oleate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification of the product through recrystallization or solvent extraction to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Chromium trioleate can undergo various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under strong oxidizing conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc in acidic conditions.
Substitution: Ligands in this compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Zinc powder in hydrochloric acid.
Substitution: Ligand exchange reactions can be carried out using ligands like phosphines or amines in organic solvents.
Major Products Formed
Oxidation: Chromium(VI) oxide or chromates.
Reduction: Chromium(II) complexes.
Substitution: New chromium(III) complexes with different ligands.
Scientific Research Applications
Chromium trioleate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Studied for its potential role in biological systems, including its interaction with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role in glucose metabolism and insulin sensitivity.
Industry: Used in the production of high-performance materials, including coatings and composites.
Mechanism of Action
The mechanism by which chromium trioleate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. In biological systems, chromium(III) is known to enhance insulin signaling by interacting with the insulin receptor and other downstream signaling molecules. This interaction helps in regulating glucose metabolism and improving insulin sensitivity.
Comparison with Similar Compounds
Similar Compounds
- Chromium triacetate
- Chromium trifluoride
- Chromium trichloride
- Chromium tris(dihydrogen phosphate)
Comparison
Chromium trioleate is unique due to its oleate ligands, which provide specific properties such as hydrophobicity and compatibility with organic solvents. This makes it particularly useful in applications requiring non-polar environments, unlike other chromium(III) compounds that may have different solubility and reactivity profiles.
This compound’s distinct ligand environment also influences its reactivity and stability, making it suitable for specific catalytic and material science applications where other chromium compounds might not perform as effectively.
Properties
CAS No. |
21178-63-2 |
|---|---|
Molecular Formula |
C54H99CrO6 |
Molecular Weight |
896.4 g/mol |
IUPAC Name |
chromium(3+);(Z)-octadec-9-enoate;(E)-octadec-9-enoate |
InChI |
InChI=1S/3C18H34O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b2*10-9+;10-9-; |
InChI Key |
YMZYRUGVHTYUBH-GHDDXJDYSA-K |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cr+3] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
